L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine
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Overview
Description
L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine is a peptide composed of six amino acids: L-glutamine, L-tryptophan, L-asparagine, L-lysine, L-proline, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified from the host cells.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine: Another peptide with a similar structure but different amino acid sequence.
L-Glutaminyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
L-Glutaminyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-prolyl-L-serine is unique due to its specific sequence and the presence of both hydrophilic and hydrophobic residues, which can influence its biological activity and interactions with other molecules.
Properties
CAS No. |
648413-91-6 |
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Molecular Formula |
C34H50N10O10 |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H50N10O10/c35-12-4-3-8-22(33(52)44-13-5-9-26(44)32(51)43-25(17-45)34(53)54)40-31(50)24(15-28(38)47)42-30(49)23(41-29(48)20(36)10-11-27(37)46)14-18-16-39-21-7-2-1-6-19(18)21/h1-2,6-7,16,20,22-26,39,45H,3-5,8-15,17,35-36H2,(H2,37,46)(H2,38,47)(H,40,50)(H,41,48)(H,42,49)(H,43,51)(H,53,54)/t20-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MPHYZZQCJXTUIS-YNAZAZDCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)N)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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